molecular formula C12H17N3O3 B12726069 N6-(3-Pyridinylcarbonyl)-L-lysine CAS No. 20584-80-9

N6-(3-Pyridinylcarbonyl)-L-lysine

Cat. No.: B12726069
CAS No.: 20584-80-9
M. Wt: 251.28 g/mol
InChI Key: GPGQRQZBZHOSJY-JTQLQIEISA-N
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Description

N⁶-(3-Pyridinylcarbonyl)-L-lysine is a synthetic lysine derivative featuring a 3-pyridinylcarbonyl group attached to the ε-amino group of lysine.

Properties

CAS No.

20584-80-9

Molecular Formula

C12H17N3O3

Molecular Weight

251.28 g/mol

IUPAC Name

(2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid

InChI

InChI=1S/C12H17N3O3/c13-10(12(17)18)5-1-2-7-15-11(16)9-4-3-6-14-8-9/h3-4,6,8,10H,1-2,5,7,13H2,(H,15,16)(H,17,18)/t10-/m0/s1

InChI Key

GPGQRQZBZHOSJY-JTQLQIEISA-N

Isomeric SMILES

C1=CC(=CN=C1)C(=O)NCCCC[C@@H](C(=O)O)N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCCCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-(3-Pyridinylcarbonyl)-L-lysine typically involves the acylation of L-lysine with 3-pyridinecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N6-(3-Pyridinylcarbonyl)-L-lysine can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxide derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions on the pyridine ring.

Major Products Formed

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

N6-(3-Pyridinylcarbonyl)-L-lysine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N6-(3-Pyridinylcarbonyl)-L-lysine involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Below is a detailed comparison of N⁶-(3-Pyridinylcarbonyl)-L-lysine with key analogs, focusing on structural features, biological roles, and research findings.

2.1. N⁶-(1-Iminoethyl)-L-lysine (L-NIL)
  • Structure: Features a 1-iminoethyl group at the N⁶ position.
  • Function: A potent inhibitor of inducible nitric oxide synthase (iNOS), reducing nitric oxide (NO) production in inflammatory models.
  • Research Findings: In diabetic rat hearts, L-NIL improved left ventricular developed pressure (LVDP) and contractility (dP/dt), indicating cardioprotective effects . Demonstrated 50–80% inhibition of NO production at 20 μM in macrophage assays, with minimal cytotoxicity .
  • Key Difference: The 3-pyridinylcarbonyl group in the target compound may alter binding kinetics or selectivity compared to L-NIL’s iminoethyl group.
2.2. N⁶-[(Benzyloxy)carbonyl]-L-lysine
  • Structure : Contains a benzyloxycarbonyl (Cbz) protecting group.
  • Research Findings :
    • Produced by Aspergillus tamarii during fermentation of rice bran and wheat, suggesting natural biosynthesis pathways .
  • Key Difference : The Cbz group is bulkier and more hydrophobic than the pyridinylcarbonyl group, which may limit cell permeability or enzymatic interactions.
2.3. N⁶-(Hydrazinoiminomethyl)-L-lysine
  • Structure: Includes a hydrazinoiminomethyl substituent.
  • Function: Inhibits NO formation by targeting nitric oxide synthases (NOS).
  • Research Findings: Patented as a selective inhibitor of biological NO production, with activity in hypertension and inflammation models .
  • Key Difference: The hydrazino group may enhance metal chelation or redox activity compared to the pyridine ring.
2.4. N⁶-Lipoyl-L-lysine
  • Structure : Features a lipoyl group (a sulfur-containing cofactor).
  • Function : Critical for enzyme complexes like pyruvate dehydrogenase in energy metabolism.
  • Research Findings :
    • Synthesized via lipoate synthase in Escherichia coli; essential for acyl transfer reactions in mitochondria .
  • Key Difference : The lipoyl group’s redox-active disulfide contrasts with the pyridinylcarbonyl’s aromatic structure, reflecting divergent biological roles.
2.5. N⁶-Azido-/Diazirine-Modified Lysines
  • Examples : N⁶-((2-azidoethoxy)carbonyl)-L-lysine (AzK), N⁶-[[2-(3-Methyl-3H-diazirin-3-yl)ethoxy]carbonyl]-L-lysine (AbK).
  • Function : Used in genetic code expansion for site-specific protein labeling via click chemistry or photo-crosslinking.
  • Research Findings :
    • Incorporated into zebrafish and yeast proteins for bioconjugation studies .
  • Key Difference : These derivatives prioritize chemical reactivity (e.g., azide-alkyne cycloaddition) over therapeutic activity.

Comparative Data Table

Compound N⁶-Substituent Primary Application Key Research Findings Reference IDs
N⁶-(3-Pyridinylcarbonyl)-L-lysine 3-Pyridinylcarbonyl Hypothesized enzyme modulation Limited direct data; inferred from analogs N/A
N⁶-(1-Iminoethyl)-L-lysine (L-NIL) 1-Iminoethyl iNOS inhibition Improves cardiac function in diabetic models
N⁶-[(Benzyloxy)carbonyl]-L-lysine Benzyloxycarbonyl Pharmaceutical metabolite Produced by A. tamarii fermentation
N⁶-(Hydrazinoiminomethyl)-L-lysine Hydrazinoiminomethyl NOS inhibition Patented for NO-related pathologies
N⁶-Lipoyl-L-lysine Lipoyl Metabolic cofactor Essential in mitochondrial enzyme complexes
N⁶-Azido-L-lysine (AzK) Azidoethoxycarbonyl Bioconjugation tools Used in zebrafish genetic code expansion

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